molecular formula C13H10N2O B12987350 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile

6-(4-(Hydroxymethyl)phenyl)nicotinonitrile

Cat. No.: B12987350
M. Wt: 210.23 g/mol
InChI Key: YATBMCWFUYCGSX-UHFFFAOYSA-N
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Description

6-(4-(Hydroxymethyl)phenyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, which is characterized by the presence of a nitrile group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired nicotinonitrile derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Biological Activity

6-(4-(Hydroxymethyl)phenyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, characterized by a hydroxymethyl group attached to a phenyl ring and a nitrile group linked to a pyridine ring. This unique structure enhances its reactivity and potential biological activity, making it an interesting candidate for various applications in medicinal chemistry, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound's chemical formula can be represented as C13_{13}H12_{12}N2_{2}O. The presence of the hydroxymethyl group is crucial as it contributes to the compound's solubility and reactivity, facilitating interactions with biological targets.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to bind to specific enzymes' active sites, inhibiting their normal functions. This mechanism is particularly relevant in therapeutic contexts such as cancer treatment and anti-inflammatory applications.
  • Receptor Interaction : It may also interact with various receptors, which could lead to modulation of signaling pathways involved in disease processes.

Anticancer Properties

Research indicates that derivatives of this compound have demonstrated significant anticancer activity. For instance, studies have shown its potential in inhibiting cancer cell proliferation through the disruption of critical signaling pathways. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory enzymes. By blocking these enzymes, it reduces the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth. This broad-spectrum antimicrobial activity makes it a potential candidate for developing new antibiotics .

Case Studies

Several studies have explored the biological activities of this compound:

  • Anticancer Study : A study reported that this compound inhibited BCL6 function by disrupting protein-protein interactions, leading to tumor regression in xenograft models .
  • Anti-inflammatory Research : Another investigation demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting its therapeutic potential in treating inflammatory diseases.
  • Antimicrobial Testing : In vitro tests showed that derivatives exhibited potent activity against various bacterial strains with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and C. albicans .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameTypeBiological Activity
BosutinibTyrosine kinase inhibitorCancer treatment
MilrinonePhosphodiesterase inhibitorHeart failure treatment
NeratinibIrreversible tyrosine kinase inhibitorBreast cancer treatment

The distinct structural feature of this compound is its hydroxymethyl group, which enhances its reactivity and biological activity compared to other nicotinonitrile derivatives.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

6-[4-(hydroxymethyl)phenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8,16H,9H2

InChI Key

YATBMCWFUYCGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=C(C=C2)C#N

Origin of Product

United States

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